1-Acetylindolin-2-one

Description

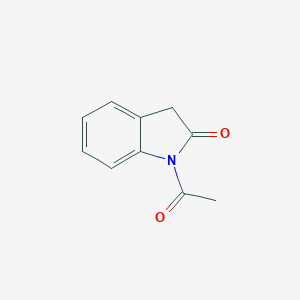

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWLXCRLJQEJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314595 | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-78-2 | |

| Record name | 1-Acetyloxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Acetylindolin-2-one chemical properties and structure

An In-Depth Technical Guide to 1-Acetylindolin-2-one: Chemical Properties, Structure, and Synthetic Relevance

For inquiries, please contact: Senior Application Scientist, Gemini Division.

Abstract

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive examination of a key derivative, this compound. We delve into its structural characteristics, physicochemical properties, and core reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, spectroscopic characterization, and strategic importance as a synthetic intermediate for creating complex heterocyclic entities with therapeutic potential.

Introduction: The Significance of the Indolin-2-one Core

The indolin-2-one ring system is a prominent heterocyclic motif in drug discovery, particularly in the development of kinase inhibitors for oncology.[1] Its rigid, bicyclic structure provides a versatile template for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. The modification at the N-1 position, as seen in this compound, is a critical handle for modulating the molecule's electronic properties, solubility, and metabolic stability. The acetyl group, in this case, transforms the secondary amine of the parent oxindole into a tertiary amide, which significantly alters its hydrogen bonding capacity and reactivity. Understanding the fundamental properties of this acetylated derivative is crucial for its effective utilization in synthetic campaigns aimed at novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound, also known as N-acetyl-oxindole, is structurally defined by an indolin-2-one core with an acetyl group covalently bonded to the nitrogen atom at position 1.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of indolin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

-

Cooling: Cool the stirred reaction mixture to 0 °C using an ice bath.

-

Addition of Acetylating Agent: Add acetyl chloride (1.2 eq) dropwise to the mixture over 15 minutes. Ensure the temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel. [2]

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following spectroscopic data are predicted based on the known structure and typical values for the constituent functional groups, as specific experimental datasets are not widely published. [3]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

Data Presentation: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic | ~7.2 - 7.6 | m | Ar-H |

| Methylene (C3) | ~3.6 | s | -CO-CH₂-Ar |

| Acetyl Methyl | ~2.6 | s | -N-CO-CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Carbon Assignment |

| Carbonyl (Amide) | ~175 | C=O (Lactam) |

| Carbonyl (Acetyl) | ~170 | C=O (Acetyl) |

| Aromatic | ~122 - 142 | Ar-C |

| Methylene (C3) | ~36 | -CO-CH₂-Ar |

| Acetyl Methyl | ~24 | -N-CO-CH₃ |

Rationale for Predictions:

-

¹H NMR: The aromatic protons are expected in their typical region. The key signal is the singlet for the C3 methylene protons around 3.6 ppm. The acetyl group's methyl protons will appear as a sharp singlet further downfield (~2.6 ppm) than a typical methyl group due to the adjacent carbonyl.

-

¹³C NMR: Two distinct carbonyl signals are expected: one for the lactam (~175 ppm) and one for the acetyl group (~170 ppm). The C3 methylene carbon is expected around 36 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups.

Data Presentation: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Amide C=O Stretch (Lactam) | ~1710-1680 | Strong |

| Amide C=O Stretch (Acetyl) | ~1670-1650 | Strong |

| Aromatic C=C Stretch | ~1600, ~1470 | Medium |

| Aliphatic C-H Stretch | ~2950-2850 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

Trustworthiness of Protocol: The presence of two strong carbonyl peaks in the IR spectrum is a critical validation point for the successful N-acetylation, distinguishing it from the starting material which would show a single lactam C=O stretch and a prominent N-H stretch (~3200 cm⁻¹). [4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

Expected Fragmentation: Under Electron Ionization (EI), the molecular ion (M⁺˙) at m/z = 175 is expected. Key fragmentation pathways include:

-

Loss of Ketene: A characteristic fragmentation for N-acetyl compounds is the loss of ketene (CH₂=C=O, 42 Da) to give a fragment at m/z = 133.

-

Loss of Acetyl Radical: Cleavage of the N-acetyl bond can result in the loss of an acetyl radical (•COCH₃, 43 Da), yielding a fragment at m/z = 132.

-

Loss of CO: The indolin-2-one ring can lose carbon monoxide (28 Da).

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily centered at the C3 methylene position.

-

Acidity of C3 Protons: The protons on the C3 carbon are acidic due to their position adjacent to the lactam carbonyl group. This allows for deprotonation with a suitable base to form an enolate.

-

Aldol-type Condensations: The resulting enolate is a potent nucleophile that can react with various electrophiles, most commonly aldehydes and ketones, in Knoevenagel or Aldol-type condensation reactions. This is the most widely used strategy for elaborating the indolin-2-one core. The reaction of derivatives like 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with nucleophiles highlights the electrophilic nature of the C3 position after initial condensation. [5]* Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), typically directed to the C5 position. The N-acetyl group is an ortho-, para-director, but steric hindrance often favors substitution at C5.

The N-acetyl group serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions at that position during synthetic manipulations at C3 or the aromatic ring. It can be readily removed under hydrolytic conditions (acidic or basic) to regenerate the N-H functionality for further derivatization.

Conclusion: A Key Building Block for Drug Discovery

This compound is more than a simple derivative; it is a strategic intermediate in the synthesis of complex molecules with significant biological potential. Its well-defined reactivity, particularly at the C3 position, allows for the systematic construction of libraries of 3-substituted indolin-2-ones, which are potent inhibitors of protein kinases. [1]The protocols and data presented in this guide provide a foundational framework for researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their drug discovery and development programs.

References

- Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1847. (URL not available)

-

Chemsrc. (2024). 1-Acetylindoline CAS#:16078-30-1. Retrieved from [Link]

-

Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Decarboxylative acylation of indolines with α-keto acids under palladium catalysis. Retrieved from [Link]

-

Aly, M. F., Atta, A. H., Younes, M. I., & Metwally, S. A. M. (2011). Reaction of 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with some nucleophilic reagents: Synthesis of some indol and quinoline derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetyl-1,2-dihydro-3H-indol-3-one. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indoline-2-one derivative. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Acetylindolin-2-one and Its Derivatives

Abstract

The 1-acetylindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly in oncology.[1][2][3][4] Its synthesis and subsequent derivatization are critical processes for drug discovery and development professionals. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, grounded in mechanistic principles and field-proven methodologies. We will explore classical and modern synthetic routes, detail step-by-step protocols, and explain the causal relationships behind experimental choices to ensure both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of the this compound Core

This compound, also known as N-acetyl-oxindole, is a derivative of indolin-2-one characterized by an acetyl group attached to the nitrogen atom of the lactam ring. This simple modification serves two primary purposes in synthetic chemistry:

-

Nitrogen Protection: The acetyl group protects the N-H moiety of the indolin-2-one precursor, preventing its participation in undesired side reactions and directing subsequent functionalization to other positions on the molecule.

-

Electronic Modulation: The electron-withdrawing nature of the acetyl group influences the reactivity of the entire heterocyclic system, particularly activating the C3-methylene position for condensation reactions.

The indolin-2-one framework itself is a cornerstone in the design of kinase inhibitors, with derivatives like Sunitinib being prominent examples of FDA-approved anticancer drugs.[2][4] The ability to efficiently synthesize the 1-acetylated core and then diversify it, primarily at the C3 position, is fundamental to building libraries of potential therapeutic agents.[1][5]

This guide will first detail the foundational synthesis of the this compound core from its common precursors, followed by an exploration of key strategies for constructing its medicinally relevant derivatives.

Synthesis of the Core Scaffold: this compound

The most direct and widely employed strategy for synthesizing this compound involves the N-acylation of a suitable precursor. The choice of precursor is typically between indolin-2-one (oxindole) or indoline-2,3-dione (isatin). While both are viable, N-acetylation of isatin is frequently documented as an initial step, yielding 1-acetylindoline-2,3-dione, which can then be further transformed.[6][7] For the direct synthesis of this compound, N-acetylation of indolin-2-one is the target reaction.

Classical N-Acetylation with Acetic Anhydride

This is the most established and straightforward method, utilizing a strong and readily available acylating agent.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the lactam in the indolin-2-one ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair on the nitrogen is sufficiently nucleophilic to initiate this attack, especially when heated. The process releases acetic acid as a byproduct. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a high conversion rate.

Caption: General workflow for N-acetylation using acetic anhydride.

Experimental Protocol: N-Acetylation of Isatin A widely cited precursor route involves the acetylation of isatin.

-

Reaction Setup: To 60 g of isatin (1H-indole-2,3-dione), add 140 ml of acetic anhydride in a round-bottom flask equipped with a reflux condenser.[6]

-

Heating: Heat the mixture to reflux and maintain for 4 hours. The solid isatin will gradually dissolve as it reacts.

-

Isolation: After the reaction period, cool the mixture in an ice bath. The product, N-acetylisatin (1-acetylindoline-2,3-dione), will precipitate as crystals.

-

Purification: Collect the crystals by filtration and wash them thoroughly with diethyl ether to remove residual acetic anhydride and acetic acid.[6] This typically yields a highly pure product without the need for chromatography.

Alternative N-Acylation Strategies

While acetic anhydride is effective, modern synthetic chemistry often requires milder conditions or different acylating agents to accommodate sensitive functional groups on more complex substrates.

A. N-Acylation with Acyl Chlorides and Base This method offers high reactivity but requires careful control.

-

Principle: Acyl chlorides are more reactive than anhydrides. A base (e.g., triethylamine, pyridine, or even NaOH in a phase-transfer system) is required to neutralize the HCl generated during the reaction, driving it to completion.[8][9][10]

-

Causality: The base deprotonates the N-H proton, creating a more potent indolide anion, which rapidly attacks the acetyl chloride. This method is often faster and can be performed at lower temperatures than the acetic anhydride method.

B. Chemoselective N-Acylation with Thioesters This represents a milder, more functional-group-tolerant approach.

-

Principle: Thioesters can serve as stable and efficient acyl sources for the chemoselective N-acylation of indoles and related heterocycles.[11][12] The reaction is typically promoted by a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene.

-

Mechanism: The base deprotonates the indolin-2-one nitrogen to form an indolide anion. This anion then engages in a nucleophilic substitution reaction with the thioester, displacing the thiolate to form the N-acetylated product.[12] This method's mildness makes it suitable for substrates that cannot withstand the harsh conditions of refluxing acetic anhydride.

Caption: Mechanism of N-acylation using a thioester acyl source.

Synthesis of this compound Derivatives

The true synthetic utility of this compound lies in its role as a versatile intermediate for creating a diverse range of derivatives, most notably through reactions at the C3 position.

C3-Functionalization via Knoevenagel Condensation

This is the most powerful and widely used reaction for derivatizing the indolin-2-one core, forming the basis for many kinase inhibitor syntheses.

Causality and Mechanistic Insight: The acetyl group at the N1 position, along with the inherent C2-carbonyl, makes the C3-methylene protons acidic. In the presence of a mild base (e.g., piperidine, pyrrolidine), one of these protons is abstracted to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield a stable, conjugated C3-ylidene-indolin-2-one derivative. The extended conjugation is the thermodynamic driving force for the elimination step.

Experimental Protocol: General Procedure for C3-Condensation

-

Reaction Setup: Dissolve this compound (1 equivalent) and a desired aromatic or aliphatic aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[1]

-

Catalyst Addition: Add a catalytic amount of a base, typically piperidine or pyrrolidine (0.1-0.2 equivalents).

-

Heating: Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol or water, and recrystallize if necessary to obtain the pure C3-substituted derivative.

Table 1: Comparison of N-Acylation Methodologies

| Method | Acylating Agent | Conditions | Advantages | Disadvantages |

| Classical | Acetic Anhydride | High temp. (reflux) | Inexpensive, high yield, simple workup | Harsh conditions, low functional group tolerance |

| Base-Promoted | Acetyl Chloride | Base (e.g., Et₃N), 0°C to RT | High reactivity, lower temperature | Requires base, generates salt waste |

| Chemoselective | Thioester | Base (e.g., Cs₂CO₃), high temp. | Mild, excellent functional group tolerance | More expensive reagents, requires base |

| Direct | Carboxylic Acid | Boric acid catalyst, reflux | Uses carboxylic acid directly | Long reaction times, moderate yields[13] |

Authoritative Grounding & Self-Validation

Every protocol described is designed as a self-validating system. The choice of reagents and conditions is based on well-established mechanistic principles of nucleophilic acyl substitution and condensation reactions.[14][15][16]

-

Trustworthiness in Protocols: The described workup procedures, such as precipitation upon cooling and washing with non-polar solvents like ether, are designed to efficiently remove common, highly polar or volatile impurities (e.g., acetic acid, triethylamine hydrochloride).[6] The purity of the final product should always be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to validate the outcome of the synthesis. For instance, in the ¹H NMR spectrum of this compound, the disappearance of the N-H proton signal (typically >10 ppm) and the appearance of a singlet around 2.5 ppm corresponding to the acetyl methyl group provides clear evidence of successful N-acetylation.

-

Mechanistic Integrity: The preference for N-acylation over other potential reactions (e.g., C-acylation) in the indolin-2-one system is due to the higher nucleophilicity and accessibility of the lactam nitrogen compared to the aromatic ring carbons.[17] The subsequent C3-functionalization relies on the predictable acidity of the α-methylene protons, a fundamental principle in carbonyl chemistry.

Conclusion

The synthesis of this compound is a robust and highly refined process, pivotal to the field of medicinal chemistry. While classical methods using acetic anhydride remain valuable for their simplicity and cost-effectiveness on a large scale, modern techniques employing milder reagents like thioesters offer enhanced compatibility with complex molecular architectures. The true power of this scaffold is realized in its subsequent C3-derivatization, which provides a direct and efficient route to vast libraries of biologically active compounds. The methodologies and principles detailed in this guide provide researchers with a solid foundation for the synthesis and exploration of this important heterocyclic core.

References

- Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers (RSC Publishing).

- Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of the Indian Chemical Society.

-

Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase. ACS Omega. Available at: [Link]

-

Synthesis of N-acetylisatin. PrepChem.com. Available at: [Link]

- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry.

-

N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone. ResearchGate. Available at: [Link]

- The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. University of South Florida Scholar Commons.

-

Synthesis of some new isatin derivatives of expected biological activites. ResearchGate. Available at: [Link]

-

Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate. Available at: [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

- A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development.

- Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Ain Shams University.

- A CONVENIENT N-ACETYLATION OF INDOLES. Organic Preparations and Procedures International.

-

[Synthesis of 1-furfuryl-indolin-2-one derivatives and preliminary evaluation of their antitumor activities]. Yao Xue Xue Bao. Available at: [Link]

- Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry.

-

Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]

- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES.

-

2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Expert Opinion on Therapeutic Patents. Available at: [Link]

- An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters.

Sources

- 1. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. [Synthesis of 1-furfuryl-indolin-2-one derivatives and preliminary evaluation of their antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ajprd.com [ajprd.com]

- 10. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]

- 12. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to 1-Acetylindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient therapeutic development. These molecular frameworks, capable of interacting with multiple biological targets, offer a pre-validated starting point for creating diverse compound libraries with a higher probability of identifying potent and selective drug candidates.[1][2][3] This guide provides an in-depth technical exploration of the 1-acetylindolin-2-one core, a prominent member of the indolinone family. We will dissect its fundamental chemical properties, synthetic accessibility, and established role as a versatile and privileged scaffold, with a particular focus on its successful application in the design of anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular architecture in their therapeutic programs.

The Privileged Scaffold: A Paradigm of Efficiency in Drug Discovery

The term "privileged structure" was first introduced to describe molecular scaffolds that appear repeatedly in biologically active compounds, demonstrating an innate ability to bind to various biological targets with high affinity.[2] Unlike a pharmacophore, which is a more abstract representation of molecular features, a privileged scaffold is a concrete, recurring structural motif.

Key Characteristics of a Privileged Scaffold:

-

Versatile Binding: The core structure is capable of presenting appended functional groups in precise three-dimensional orientations, allowing it to interact with a range of distinct protein targets.[3]

-

Synthetic Accessibility: The scaffold must be amenable to chemical modification at multiple positions, enabling the systematic exploration of chemical space and the fine-tuning of biological activity through Structure-Activity Relationship (SAR) studies.[2]

-

Favorable Pharmacokinetics: Privileged structures often possess inherent "drug-like" properties, such as chemical stability and compatibility with biological systems, which provide a solid foundation for lead optimization.[2][3]

-

Natural Product Origins: Many privileged scaffolds are found in or inspired by natural products, which have been pre-validated by evolution for biological relevance.[1][2]

The strategic use of these scaffolds accelerates the hit-to-lead optimization process and significantly improves the efficiency of drug discovery campaigns.[2][3] The indolin-2-one ring system, a core component of many natural and synthetic compounds, is a quintessential example of such a privileged structure.[4][5]

The this compound Core: Structure and Synthesis

This compound is a derivative of indoline, a bicyclic heterocyclic compound where a benzene ring is fused to a five-membered nitrogen-containing ring.[5] The "2-one" designation indicates a carbonyl group at the C-2 position of the five-membered ring, while the "1-acetyl" signifies an acetyl group attached to the nitrogen atom (N-1).

Physicochemical Properties:

-

Molecular Formula: C₁₀H₉NO₂

-

Appearance: Solid

-

Melting Point: 102-104 °C[6]

-

Nature: It is a tertiary amide, which influences its chemical reactivity and stability.

General Synthetic Route

The this compound scaffold is readily accessible through straightforward synthetic chemistry, a key attribute for any privileged structure. A common and efficient method involves the N-acetylation of indolin-2-one (oxindole). The causality behind this choice is the high reactivity of the secondary amine at the N-1 position of the oxindole ring towards acylating agents.

Caption: General workflow for the N-acetylation of indolin-2-one.

This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. The simplicity of this synthesis allows for the large-scale production of the core scaffold, facilitating its use in extensive derivatization campaigns.

Medicinal Chemistry Applications of the this compound Scaffold

The true value of this compound as a privileged scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. The core structure provides a rigid framework upon which functional groups can be strategically placed to interact with specific biological targets.

Anticancer Activity

The most significant application of the indolin-2-one scaffold has been in the development of anticancer agents, particularly as inhibitors of protein kinases.[7]

Mechanism of Action: Kinase Inhibition Many cancers are driven by the aberrant activity of receptor tyrosine kinases (RTKs), which control crucial cellular processes like proliferation, survival, and angiogenesis (the formation of new blood vessels).[8] The indolin-2-one scaffold is a key structural component in several U.S. FDA-approved RTK inhibitors.[9] Derivatives often function by targeting the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby blocking downstream signaling required for tumor growth and metastasis.[8][10]

Caption: Simplified VEGFR signaling and its inhibition.

Notable Derivatives and Activities: The indolin-2-one core has been hybridized with various other pharmacologically active moieties to create potent anticancer agents.

| Derivative Class | Target / Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| 1,3,4-Thiadiazole Hybrid (IVc) | Breast Cancer Panel | 1.47 µM | [9] |

| Aziridine Hybrid (VIc) | Colon Cancer Panel | 1.40 µM | [9] |

| 4-Thiazolidinone Hybrid (5h) | HT-29 (Colon), H460 (Lung) | 0.016 µM, 0.0037 µM | [11] |

| Bis-indolin-2-one (5a-5d) | SPC-A1 (Lung) | < 5 µM | [12] |

| 5-Fluoroindolin-2-one (23) | VEGFR-2 / HCT-116 (Colon) | Potent enzymatic & cellular activity | [13] |

Sunitinib, a multi-targeted RTK inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, features the indolin-2-one scaffold and serves as a benchmark for the design of new derivatives.[10] Researchers have successfully synthesized novel compounds with activities superior to sunitinib, highlighting the scaffold's untapped potential.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[14] The indolin-2-one scaffold offers a promising framework for developing novel anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

Mechanism of Action: The anti-inflammatory effects of indoline-based compounds can be attributed to the modulation of several pathways:

-

NF-κB Inhibition: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Certain indoline derivatives have shown potent inhibitory activity against NF-κB.[15]

-

Cytokine Suppression: Pro-inflammatory cytokines like TNF-α and IL-6 are crucial mediators of inflammation.[16] Indole-related structures have been shown to reduce the levels of these cytokines.[17]

-

Enzyme Inhibition: The cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The indoline scaffold can be functionalized to target COX-1 and COX-2.[16]

While direct studies on this compound are less common, the broader indoline/indole class demonstrates clear potential. For example, a novel N-acylhydrazone derivative of indole demonstrated significant, NO-dependent anti-inflammatory effects by reducing levels of IL-6, TNF-α, IL-17, and IFN-γ.[17] This suggests that derivatization of the this compound core could yield potent and selective anti-inflammatory agents.

Antimicrobial and Other Activities

The versatility of the this compound scaffold extends beyond cancer and inflammation. Its chemical properties make it an excellent starting material for compounds targeting infectious diseases and neurological disorders.

-

Antimicrobial Agents: 1-Acetylindoline serves as a key reactant in the synthesis of naphthalenedione derivatives that exhibit antimycobacterial activity. The ability to use this core to build more complex heterocyclic systems opens avenues for developing novel antibiotics to combat antimicrobial resistance.

-

α1-Adrenoceptor (α1-AR) Antagonists: Derivatives of 1-acetylindoline have been designed and synthesized as α1-AR antagonists.[18] These compounds have potential therapeutic applications in conditions like benign prostatic hyperplasia (BPH).[18]

-

Cholinesterase Inhibitors: Indolinone-based compounds have been developed as highly potent inhibitors of acetylcholinesterase (AChE), with some derivatives showing significantly greater potency than the standard drug donepezil.[19] This line of research is highly relevant for the treatment of Alzheimer's disease.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

Caption: Key modification points on the indolin-2-one scaffold.

-

The Indolin-2-one Core: The lactam (cyclic amide) portion of the indolin-2-one ring is necessary for activity, particularly in kinase inhibition, where it often participates in crucial hydrogen bonding interactions within the enzyme's active site.[8]

-

N-1 Position: The acetyl group at the N-1 position provides a neutral, synthetically stable starting point. While other substitutions are possible, the acetyl group effectively protects the nitrogen and influences the overall electronic properties of the ring system.

-

C-3 Position: This is the most critical position for derivatization.[10] The introduction of various substituents via condensation reactions allows for the exploration of different pockets within the target protein. The size, shape, and electronic nature of the group at C-3 play a dominant role in determining both the potency and selectivity of the compound.[8] For instance, the attachment of heterocyclic rings like pyrrole or thiazolidinone has led to highly potent anticancer agents.[11]

-

C-5 Position: The benzene ring can be substituted at various positions, with C-5 being a common site for modification. Introducing groups at this position can modulate the electronic properties of the aromatic system, influence solubility, and provide additional interaction points with the biological target.

Representative Experimental Protocol

To ensure the trustworthiness and replicability of research based on this scaffold, a detailed experimental protocol is essential. The following describes a general procedure for the Knoevenagel condensation at the C-3 position, a common and critical step in the synthesis of bioactive indolin-2-one derivatives.

Synthesis of a 3-Substituted-1-acetylindolin-2-one Derivative

Objective: To synthesize a C-3 substituted derivative from this compound and a representative aromatic aldehyde. This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS).

Materials:

-

This compound (1 equivalent)

-

Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equivalents)

-

Piperidine (0.2 equivalents)

-

Ethanol (Anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Heating mantle and magnetic stirrer

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane mixture)

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 20-30 mL) to the flask to dissolve the reactants. Stir the mixture at room temperature until a homogenous solution is formed.

-

Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture. The causality for using a basic catalyst like piperidine is to facilitate the deprotonation of the acidic C-3 methylene group of the indolin-2-one, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If so, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Conclusion and Future Perspectives

The this compound scaffold has firmly established its status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to serve as a template for potent inhibitors of various biological targets, underscores its immense value. The clinical success of indolin-2-one-based kinase inhibitors like Sunitinib has paved the way for extensive research, revealing the scaffold's potential in developing therapies for cancer, inflammation, and infectious diseases.

Future research should focus on exploring novel chemical space by attaching unique and diverse functionalities, particularly at the C-3 and C-5 positions. The application of advanced synthetic methodologies and computational modeling will enable the rational design of next-generation derivatives with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles. The continued investigation of the this compound scaffold is poised to deliver a new wave of innovative therapeutics to address unmet medical needs.

References

- Dandapani, S. & Marcaurelle, L. A. (2010). Natural product derived privileged scaffolds in drug discovery. PubMed.

- OpenOChem Learn. Privileged Structures. OpenOChem Learn.

- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2004). Privileged Structures: Applications in Drug Discovery. Bentham Science Publishers.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.

- Qin, X. (Ed.). (2023). Privileged Scaffolds in Drug Discovery. MIT Press Bookstore.

- The Chemical Versatility of 1-Acetylindoline: From Pharmaceuticals to Advanced M

- Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. (2009).

- Al-Ostath, A. I., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. PMC - NIH.

- Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (n.d.).

- Yousefian, M. & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed.

- Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. (2011). PubMed.

- Yousefian, M. & Ghodsi, R. (2020). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents.

- Dong, X. C., et al. (2008). [Synthesis of 1-furfuryl-indolin-2-one derivatives and preliminary evaluation of their antitumor activities]. PubMed.

- Wang, S., et al. (2012). Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety.

- Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed.

- 1-Acetylindoline 98 16078-30-1. (n.d.). Sigma-Aldrich.

- Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. (2014). PubMed.

- Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC - NIH.

- An overview on 2-indolinone derivatives as anticancer agents. (2022).

- da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)

- de Oliveira, J. R., et al. (2019). Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI6ahtbW6zic4-HvZAuJc-NqKmArOvg-kJ2QlPwqe0Dl2cIxEL5l-wja6itYdCxL0c518tfee0KA7QBVJ1MW-oAP9IRxPEd0tMHrtqnPlBGMFMbO4prlw70JaKprdNnEVofxJM9RjwoPRK-PY=]( MW-oAP9IRxPEd0tMHrtqnPlBGMFMbO4prlw70JaKprdNnEVofxJM9RjwoPRK-PY=)

- 1-Acetylindoline. (n.d.). Chemsrc.

- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)

- Al-Samarqandi, W. R. (2016).

- Chen, L., et al. (2023).

- Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (2022). MDPI.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). PubMed Central.

Sources

- 1. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Acetylindoline | CAS#:16078-30-1 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Synthesis of 1-furfuryl-indolin-2-one derivatives and preliminary evaluation of their antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Indolin-2-ones: A Privileged Scaffold for the Development of Novel Anti-inflammatory Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indolin-2-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This guide provides a comprehensive technical overview of substituted indolin-2-ones as potent anti-inflammatory agents. We will delve into the core mechanisms of action, explore the intricate structure-activity relationships that govern their efficacy, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

The Inflammatory Cascade: A Complex Therapeutic Target

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic, unresolved inflammation is a key pathogenic driver in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The inflammatory process is orchestrated by a complex network of signaling pathways and a diverse array of pro-inflammatory mediators, including cytokines, chemokines, reactive oxygen species, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). The complexity of this network presents both challenges and opportunities for therapeutic intervention.

Indolin-2-ones: A Promising Class of Anti-inflammatory Modulators

The indolin-2-one scaffold has emerged as a "privileged structure" in drug discovery, with numerous derivatives demonstrating significant therapeutic potential.[1] In the context of inflammation, substituted indolin-2-ones have shown remarkable efficacy in preclinical models, acting through a variety of mechanisms to quell the inflammatory response.

Key Mechanisms of Anti-inflammatory Action

Substituted indolin-2-ones exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines and Mediators: A primary mechanism by which indolin-2-one derivatives exhibit anti-inflammatory activity is by suppressing the production of key pro-inflammatory molecules. Numerous studies have demonstrated their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][4] For instance, 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent inhibitor of NO, TNF-α, and IL-6 production in RAW264.7 murine macrophages.[2][5][6] This inhibition often occurs at the transcriptional level, with these compounds downregulating the mRNA expression of the respective genes.[2]

-

Modulation of Key Signaling Pathways: The anti-inflammatory effects of substituted indolin-2-ones are frequently attributed to their ability to interfere with critical intracellular signaling cascades that regulate the inflammatory response.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Several indolin-2-one derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[2][7]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK, and p38, is another crucial signaling cascade in inflammation. The phosphorylation of these kinases leads to the activation of transcription factors that drive the expression of inflammatory mediators. Substituted indolin-2-ones have been observed to inhibit the LPS-induced phosphorylation of JNK, ERK, and p38 in a concentration-dependent manner.[2][6]

-

Akt Pathway: The Akt (Protein Kinase B) signaling pathway is also implicated in the regulation of inflammation. Some indolin-2-one compounds have demonstrated the ability to significantly inhibit the phosphorylation of Akt in LPS-stimulated macrophages.[2][7]

-

-

Enzyme Inhibition: Certain indolin-2-one derivatives have been designed and synthesized to specifically target key enzymes involved in the inflammatory cascade.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Several novel 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and shown to exhibit potent COX-2 inhibitory activity.[8][9]

-

Dual 5-LOX/sEH Inhibition: Some indolin-2-one-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1][10][11] 5-LOX is involved in the synthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1] Dual inhibition of these enzymes offers a synergistic anti-inflammatory effect.[1]

-

The following diagram illustrates the key signaling pathways modulated by substituted indolin-2-ones in an LPS-stimulated macrophage.

Caption: Signaling pathways modulated by substituted indolin-2-ones.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Quantitative SAR analysis has revealed that factors such as high molecular polarizability and a low lipid/water partition coefficient (ALogP) are beneficial for anti-inflammatory activity.[3][4]

For instance, in a study of 3-substituted-indolin-2-one derivatives, the presence of a hydroxyl group on the phenyl ring at the 3-position was found to be crucial for activity, with 3-(3-hydroxyphenyl)-indolin-2-one showing the highest potency.[2] Further modifications to the indole core, such as the introduction of a bromine atom, have been shown to significantly enhance inhibitory potency against both COX and LOX enzymes.[12] The exploration of different substituents at the N-1 position of the indoline ring has also yielded compounds with potent anti-inflammatory and antioxidant activities.[13]

Experimental Evaluation of Anti-inflammatory Activity

A robust and systematic approach to evaluating the anti-inflammatory properties of novel substituted indolin-2-ones is critical for their development as therapeutic agents. This typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

-

Cell Viability Assay: It is essential to first determine the cytotoxicity of the compounds to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT or MTS assay is commonly used for this purpose in a relevant cell line, such as the murine macrophage cell line RAW264.7.[6]

-

Nitric Oxide (NO) Production Assay: LPS-stimulated RAW264.7 macrophages are a standard model for assessing the inhibition of NO production. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[2]

-

Cytokine Production Assays (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7]

-

Quantitative Real-Time PCR (qRT-PCR): To determine if the inhibition of cytokine and iNOS production occurs at the transcriptional level, qRT-PCR can be employed to measure the mRNA expression levels of TNF-α, IL-6, and iNOS.[2]

-

Western Blot Analysis: This technique is used to investigate the effect of the compounds on the phosphorylation status of key signaling proteins in the NF-κB, MAPK, and Akt pathways. Antibodies specific to the phosphorylated and total forms of proteins like IκBα, p65, JNK, ERK, p38, and Akt are used.[6][7]

-

Enzyme Inhibition Assays: For compounds designed as specific enzyme inhibitors, in vitro assays are used to determine their inhibitory potency (IC50 values). This can involve spectrophotometric or fluorescence-based assays using purified enzymes such as COX-1, COX-2, 5-LOX, or sEH.

The following diagram outlines a typical in vitro workflow for evaluating the anti-inflammatory properties of substituted indolin-2-ones.

Caption: In vitro evaluation workflow for indolin-2-one derivatives.

In Vivo Models of Inflammation

Promising candidates from in vitro studies should be further evaluated in established animal models of inflammation to assess their in vivo efficacy and safety.

-

Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. The test compound is administered orally or intraperitoneally before the injection of carrageenan into the rat paw, and the degree of swelling is measured over time.[14]

-

LPS-Induced Systemic Inflammation: This model mimics a systemic inflammatory response. Mice are treated with the test compound prior to an intraperitoneal injection of LPS. The levels of pro-inflammatory cytokines in the serum and tissues are then measured.[13]

-

Zymosan-Induced Peritonitis: This model is used to study leukocyte migration and the resolution of inflammation. Zymosan is injected into the peritoneal cavity of mice, and the test compound's effect on inflammatory cell recruitment and mediator production is assessed.[10]

Future Perspectives and Conclusion

Substituted indolin-2-ones represent a highly promising class of compounds for the development of novel anti-inflammatory drugs. Their ability to modulate multiple key targets within the inflammatory cascade, including signaling pathways and pro-inflammatory enzymes, offers the potential for greater efficacy and a broader therapeutic window compared to single-target agents.

Future research in this area should focus on:

-

Rational Drug Design: Leveraging a deeper understanding of SAR and computational modeling to design more potent and selective indolin-2-one derivatives.

-

Exploration of Novel Targets: Investigating the potential of indolin-2-ones to modulate other emerging targets in inflammation, such as the NLRP3 inflammasome.[15][16]

-

Advanced In Vivo Studies: Utilizing more sophisticated and disease-relevant animal models to further validate the therapeutic potential of lead compounds.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to identify candidates with favorable drug-like properties.

References

-

Kim, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Logunova, V., et al. (2025). Indolin‐2‐Ones: A New Approach to Inflammation, Targeting LPS via GSK3β/NLRP3. R Discovery. Available at: [Link]

-

Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dove Medical Press. Available at: [Link]

-

Logunova, V., et al. (2025). Indolin‐2‐Ones: A New Approach to Inflammation, Targeting LPS via GSK3β/NLRP3. R Discovery. Available at: [Link]

-

Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]

-

Kim, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Semantic Scholar. Available at: [Link]

-

Kim, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]

-

Nudelman, A., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. ACS Publications. Available at: [Link]

-

Kim, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Wang, D., et al. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. National Institutes of Health. Available at: [Link]

-

Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available at: [Link]

-

Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). COX-1 and COX-2 inhibitors with indol groups. ResearchGate. Available at: [Link]

-

Kim, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. OUCI. Available at: [Link]

-

Fatahala, S. S., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of diversely substituted indolin-2-ones. ResearchGate. Available at: [Link]

-

Chew, E. H., et al. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. National Institutes of Health. Available at: [Link]

-

de Oliveira, R., et al. (2014). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI. Available at: [Link]

-

In vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). IAJPS. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. ResearchGate. Available at: [Link]

-

Fatahala, S. S., & Mohammed, A. (n.d.). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-Inflammatory Agents. Amanote Research. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Library of Medicine. Available at: [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

-

Liu, X., et al. (2024). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

-

Maramai, S., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpras.com [ijpras.com]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Structure-Activity Relationship (SAR) of Indolin-2-one Analogs as Kinase Inhibitors

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition

The indolin-2-one, or oxindole, nucleus has emerged as a cornerstone scaffold in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][2] Its prevalence stems from its unique structural and electronic properties, which allow it to serve as an effective mimic of the adenine region of adenosine triphosphate (ATP), the natural substrate for kinases. This ability to form critical hydrogen bond interactions within the ATP binding pocket of various kinases has designated it a "privileged scaffold".[3][4]

Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms. Indolin-2-one derivatives have been at the forefront of this revolution, leading to the approval of several blockbuster drugs, including Sunitinib (Sutent®) and Nintedanib (Ofev®), for the treatment of various cancers and idiopathic pulmonary fibrosis.[7][8][9]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of indolin-2-one analogs. We will dissect the core structure, explore the impact of substitutions at key positions, and provide the causal logic behind experimental design choices, offering a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors.

The Core Pharmacophore: Anchoring to the Kinase Hinge Region

The foundational element of the indolin-2-one scaffold's inhibitory activity is its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP binding site. This interaction mimics the binding of the adenine base of ATP. Specifically, the lactam moiety of the indolin-2-one core acts as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (from the C=O group).[10]

For instance, in the case of Sunitinib's interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the indolin-2-one core forms crucial hydrogen bonds with the backbone amide of Cys919 and the carbonyl of Glu917 in the hinge region.[10][11] This bidentate interaction serves as the primary anchor, orienting the rest of the molecule within the active site to achieve high-affinity binding. The necessity of this core structure is a fundamental principle in the SAR of this class of inhibitors.[7]

Caption: SAR decision tree for modifying the indolin-2-one scaffold.

The Aromatic Ring (C5 Position): Fine-Tuning and Pharmacokinetics

Substituents on the benzene ring of the indolin-2-one core are crucial for fine-tuning potency and modulating physicochemical properties, which in turn affect the pharmacokinetic (PK) profile of the drug.

-

Causality: The C5 position is often modified to enhance interactions with the solvent-exposed region of the ATP binding site or to block metabolic pathways. In Sunitinib, a fluorine atom at the C5 position enhances binding affinity and improves metabolic stability. [11]In Nintedanib, a more complex methoxycarbonyl group is part of a larger aniline substituent that occupies a different region of the kinase active site, contributing to its unique target profile (VEGFR, FGFR, PDGFR). [12][13]These modifications can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The N1-Position: Modulating Solubility and Cell Permeability

While the N-H group is essential for the primary hinge interaction, its derivatization is a common strategy to improve drug-like properties.

-

Causality: The acidic proton of the N-H group can lead to poor solubility or rapid metabolism. Replacing this proton with a small alkyl group, such as the methyl group in Nintedanib, can block this metabolic route and improve cell permeability and oral bioavailability. [12]However, this modification comes at the cost of losing a hydrogen bond donor, which must be compensated for by optimizing other interactions within the binding site.

Case Study: SAR of Sunitinib Analogs against VEGFR-2

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). [8]Its SAR is well-established and provides an excellent model for understanding the principles discussed. The core structure consists of a 5-fluoro-indolin-2-one, a C3-linked dimethylpyrrole, and a basic side chain to enhance solubility.

| Compound ID | C5-Substituent | C3-Pyrrole Moiety | Basic Side Chain | VEGFR-2 IC₅₀ (nM) | Rationale for Change |

| Lead Cmpd | -H | 3,5-dimethyl-1H-pyrrol-2-yl | - | >1000 | Baseline activity is low without key features. |

| Analog A | -F | 3,5-dimethyl-1H-pyrrol-2-yl | - | ~500 | Addition of fluorine improves potency. |

| Analog B | -F | 3,5-dimethyl-1H-pyrrol-2-yl | N,N-diethylaminoethyl | ~80 | Basic side chain significantly improves solubility and cell-based activity. |

| Sunitinib | -F | 3,5-dimethyl-1H-pyrrol-2-yl | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 9 | Optimized side chain and pyrrole substitution maximizes potency. [10][11] |

This table is a representative summary based on published SAR studies. Actual IC₅₀ values can vary between assays.

Key Experimental Protocols

The validation of SAR hypotheses relies on robust chemical synthesis and biological evaluation. Below are representative protocols for the synthesis of a C3-substituted indolin-2-one and its evaluation in a kinase inhibition assay.

Protocol 1: Synthesis of a (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one Analog

This protocol describes a Knoevenagel condensation, a standard method for forming the C3-substituent double bond.

Objective: To synthesize a C3-substituted indolin-2-one via condensation of an oxindole with a pyrrole-2-carboxaldehyde.

Materials:

-

Indolin-2-one (1.0 eq)

-

Pyrrole-2-carboxaldehyde (1.1 eq)

-

Piperidine (0.2 eq)

-

Ethanol (as solvent)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Thin Layer Chromatography (TLC) plate, filtration apparatus

Procedure:

-

Combine indolin-2-one (1.0 eq), pyrrole-2-carboxaldehyde (1.1 eq), and ethanol in a round-bottom flask.

-

Add piperidine (0.2 eq) to the mixture to act as a basic catalyst.

-

Attach a condenser and heat the mixture to reflux (approx. 80°C) with stirring.

-

Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature, then place it on an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol to remove impurities.

-

Dry the product under vacuum. Characterize by NMR and mass spectrometry to confirm structure and purity. [14]

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based biochemical assay to determine the IC₅₀ value of a test compound.

Objective: To quantify the inhibitory activity of a synthesized indolin-2-one analog against recombinant human VEGFR-2 kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. An inhibitor prevents ATP consumption, leading to a high luminescence signal. [15][16] Materials:

-

Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience #40301) [17]* Kinase buffer (Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

VEGFR-2 specific substrate (e.g., Poly-(Glu,Tyr) 4:1) [18]* Test compound serially diluted in DMSO

-

Luminescence-based detection reagent (e.g., Kinase-Glo™ Max) [18]* Solid white 96-well microplates

-

Luminometer

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, substrate, and ATP. [17]2. Plate Setup:

-

Add 2.5 µL of serially diluted test compound to "Test Inhibitor" wells.

-

Add 2.5 µL of DMSO (vehicle control) to "Positive Control" (100% activity) wells.

-

Add 2.5 µL of DMSO to "Blank" (no enzyme) wells.

-

-

Add Master Mix: Add 12.5 µL of the Master Mix to all wells.

-

Initiate Reaction:

-

Add 10 µL of diluted VEGFR-2 enzyme to "Test Inhibitor" and "Positive Control" wells.

-

Add 10 µL of kinase buffer to "Blank" wells.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes. [16][18]6. Detection:

-

Add 25 µL of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis:

-

Subtract the "Blank" signal from all other readings.

-

Calculate Percent Inhibition relative to the "Positive Control."

-

Plot Percent Inhibition vs. log of inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. [15]

-

Biological Mechanism: Inhibition of VEGFR Signaling

Indolin-2-one-based inhibitors like Sunitinib and Nintedanib function by blocking the autophosphorylation of receptor tyrosine kinases (RTKs) such as VEGFR-2. [19][20]This prevents the initiation of downstream signaling cascades that are crucial for cancer cell survival and proliferation, and for angiogenesis (the formation of new blood vessels that supply tumors). [7][15]

Caption: Inhibition of the VEGFR-2 signaling pathway by an indolin-2-one analog.

By competitively blocking the ATP binding site, the inhibitor prevents the transfer of a phosphate group, thereby halting the signal transduction cascade. [20]This leads to the inhibition of endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply. [15]

Conclusion and Future Directions

The indolin-2-one scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. A deep understanding of the structure-activity relationships at the C3, C5, and N1 positions is paramount for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing inhibitors that can overcome known resistance mechanisms and on creating compounds with highly specific, tailored polypharmacology to target multiple disease-driving pathways simultaneously. The integration of computational methods, such as pharmacophore modeling and molecular docking, will continue to accelerate the discovery of new indolin-2-one-based therapeutics. [6][10]

References

-

The design and structure–activity relationship of sunitinib. (n.d.). ResearchGate. Retrieved from [Link]

-

Fatima, M., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. Retrieved from [Link]

-

Kaur, M., et al. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 656-695. Retrieved from [Link]

-

Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Retrieved from [Link]

-

3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Sekhar, K. V. G. C., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Retrieved from [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Retrieved from [Link]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Retrieved from [Link]

-

Hilberg, F., et al. (2014). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 57(23), 9730-9749. Retrieved from [Link]

-

Kim, J. K., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3149. Retrieved from [Link]

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-